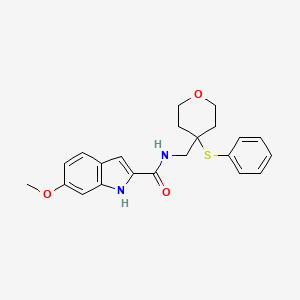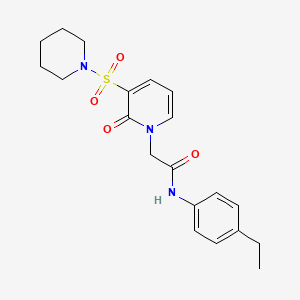
N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, typically starting with an appropriate acid or ester precursor, which is then reacted with an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved exploring variants in N-acyl, N-alkyl, and amino functions to discover potent compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, N-phenyl-N-(pyridin-4-yl)acetamide crystallizes in the monoclinic crystal system, and its structure exhibits dihedral angles indicating that the phenyl and pyridyl groups are not conjugated with the amide unit . This information can be used to infer that the compound of interest may also exhibit specific dihedral angles between its aromatic rings and the amide unit, affecting its overall conformation and possibly its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give various derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions often involve cyclization, substitution, and rearrangement steps, which could be relevant to the compound if similar reactive groups are present.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the crystal structure analysis provides insights into the intermolecular and intramolecular interactions that can influence the compound's stability and reactivity . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-substituted derivatives of acetamide, including compounds structurally similar to N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, have been synthesized and studied for their antimicrobial activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with some compounds demonstrating moderate antibacterial potentials (Iqbal et al., 2017).
Anticancer Potential
Compounds structurally related to the specified compound have shown promising results in cancer research. Eldeeb et al. (2022) investigated sulfonamide-derived isatins, including compounds with piperidin-1-ylsulfonyl groups, for their cytotoxic effects on hepatocellular carcinoma cell lines. They found significant cytotoxicity and apoptotic, anti-angiogenic, and anti-invasive effects (Eldeeb et al., 2022).
Learning and Memory Facilitation
Compounds with piperidin-1-yl groups, similar in structure to this compound, have been studied for their effects on learning and memory. Li Ming-zhu (2008, 2012) synthesized piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamides and found that they have effects on memory facilitation in mice (Li Ming-zhu, 2008), (Li Ming-zhu, 2012).
Enzyme Inhibition and Antiallergic Agents
N-substituted acetamides have been evaluated for enzyme inhibition and potential as antiallergic agents. For example, Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and found one compound significantly more potent than astemizole in histamine release assays, suggesting its potential as an antiallergic agent (Menciu et al., 1999).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-8-10-17(11-9-16)21-19(24)15-22-12-6-7-18(20(22)25)28(26,27)23-13-4-3-5-14-23/h6-12H,2-5,13-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSLZRDSPDICNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
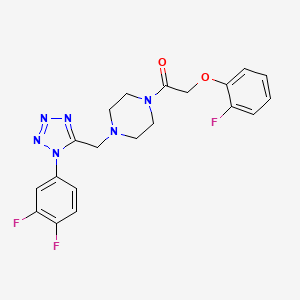
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)

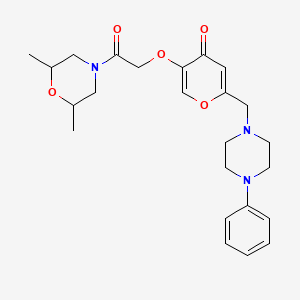
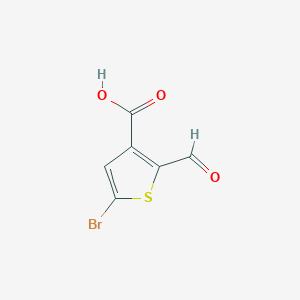
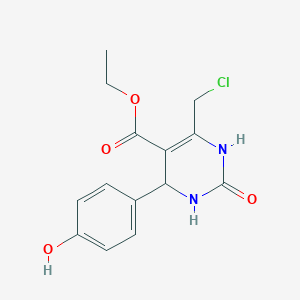
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
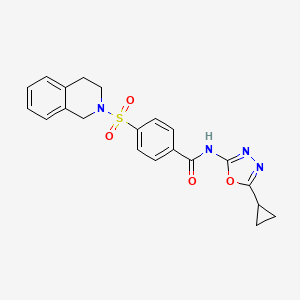
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

